![molecular formula C8H9NO2 B189837 4-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 196091-24-4](/img/structure/B189837.png)
4-Methylbenzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MDBA and is a derivative of the well-known psychoactive drug, ecstasy. However, it is important to note that the focus of
Wirkmechanismus
MDBA is believed to work by binding to serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of serotonin and dopamine, MDBA increases their availability in the brain, leading to the release of these neurotransmitters and the subsequent activation of their receptors.
Biochemische Und Physiologische Effekte
In addition to its effects on neurotransmitter release, MDBA has been found to have other biochemical and physiological effects. For example, one study found that MDBA can increase heart rate and blood pressure, which may be related to its stimulant properties. Additionally, MDBA has been found to increase body temperature, which is a common effect of many psychoactive drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MDBA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, its effects on neurotransmitter release make it a useful tool for studying the role of dopamine and serotonin in the brain. However, one limitation is that its effects on heart rate and blood pressure may complicate experiments that involve these physiological measures.
Zukünftige Richtungen
There are several potential future directions for research on MDBA. One area of interest is its potential therapeutic applications for disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MDBA and its effects on neurotransmitter release. Finally, studies investigating the long-term effects of MDBA use are needed to fully understand its safety and potential risks.
Synthesemethoden
MDBA can be synthesized through a multi-step process starting with the reaction of 4-methylphenol with paraformaldehyde to yield 4-methylbenzaldehyde. This intermediate is then reacted with nitromethane to form the corresponding nitrostyrene, which is reduced to MDBA using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MDBA has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that MDBA can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and reward processing. This finding suggests that MDBA may have therapeutic potential for disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
196091-24-4 |
|---|---|
Produktname |
4-Methylbenzo[d][1,3]dioxol-5-amine |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
InChI-Schlüssel |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)N |
Synonyme |
1,3-Benzodioxol-5-amine, 4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



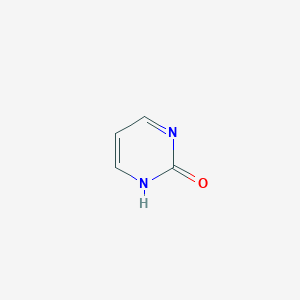
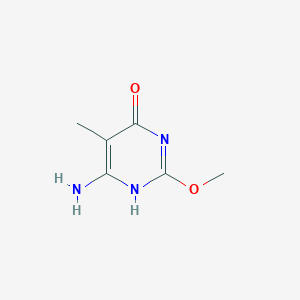


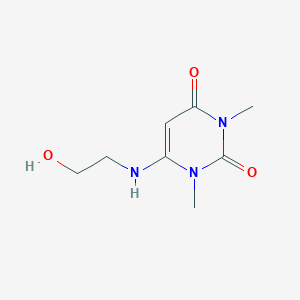

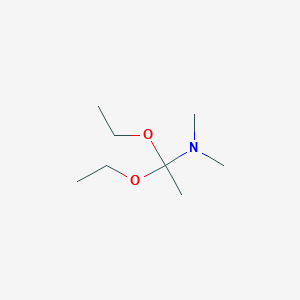
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
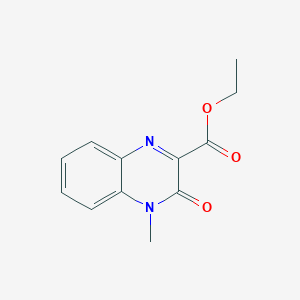
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)


